2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle by inhibiting cdk2 . This inhibition disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds have been reported to possess metabolic stability with low intrinsic clearance , suggesting good bioavailability.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds inhibit the growth of cancer cells by disrupting the cell cycle .
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TSA), which can afford good yields . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, it exhibits activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenyl)-5-methyl-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidines and triazolothiadiazines. These compounds share similar structural features and biological activities. the unique combination of substituents in this compound may result in distinct pharmacological properties .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-16(18(21)26)17(13-8-4-3-5-9-13)25-20(22-12)23-19(24-25)14-10-6-7-11-15(14)27-2/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDRAMOENDMYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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